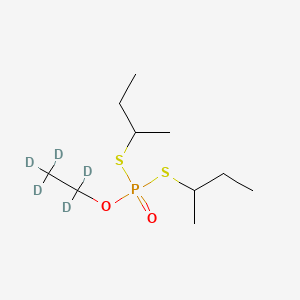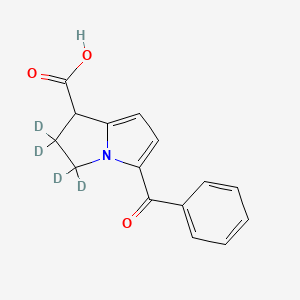![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3” is a chemical compound with the molecular formula C10H9N5 . It is a crystalline solid and is categorized under Food Mutagens Research Chemicals and Analytical Standards, Pharmaceutical Reference Standards, and Carcinogens .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9N5 . The average mass is 198.224 Da and the monoisotopic mass is 198.090546 Da .Physical And Chemical Properties Analysis
“this compound” is a crystalline solid . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline and its derivatives, including "2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3," have been extensively studied for their medicinal properties. These compounds are known for their potential in treating various diseases due to their diverse biological activities. For instance, quinoxaline derivatives exhibit antitumoral properties and are investigated for their applications as catalysts' ligands. They are synthesized through the condensation of ortho-diamines with 1,2-diketones, leading to compounds with significant biological activities, such as antimicrobial, antiviral, antiproliferative, and antitumor effects (Aastha Pareek and Dharma Kishor, 2015).
Role in Corrosion Inhibition
Quinoxaline derivatives also find applications as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which facilitates stable chelating complexes formation with metallic surfaces. This property makes quinoxaline derivatives valuable in industries where corrosion resistance is crucial (C. Verma, M. Quraishi, E. Ebenso, 2020).
Contributions to Material Science
In the realm of material science, quinoxaline derivatives, including the specific compound , are integral in developing n-type semiconductors, sensors, and other electronic materials. Their electron-deficient nature and excellent π–π stacking ability make them suitable for creating structures with high conductivity and stability, facilitating their use in advanced electronic devices (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Biological and Environmental Studies
Quinoxaline derivatives are explored for their environmental impact, particularly in understanding the mutagenic and carcinogenic potential of heterocyclic aromatic amines in the diet. Their presence in cooked protein-rich foods and their metabolic fate in humans versus animals are areas of significant research interest, providing insights into their potential health hazards and guiding dietary recommendations (B. Stavric, 1994).
Eigenschaften
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)




![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)




